

3-phenyl-9H-carbazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-phenyl-9H-carbazole

Cat. No.: B2913409

[Get Quote](#)

An In-Depth Technical Guide to **3-phenyl-9H-carbazole**: Properties, Synthesis, and Applications

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmacologically active agents.^{[1][2]} The rigid, planar, and electron-rich tricyclic structure of the carbazole nucleus imparts exceptional thermal stability, charge-transport properties, and a versatile scaffold for chemical modification.^{[1][3]} Among its numerous derivatives, **3-phenyl-9H-carbazole** stands out as a pivotal building block. Its strategic combination of the hole-transporting carbazole moiety with the tunable electronic nature of the phenyl substituent makes it a molecule of significant interest.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of **3-phenyl-9H-carbazole**. We will delve into its core chemical properties, elucidate a field-proven synthetic protocol with mechanistic insights, detail its characterization, and survey its critical applications in organic electronics and drug discovery.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound are dictated by its structure. **3-phenyl-9H-carbazole** consists of a central carbazole core with a phenyl group attached at the C3 position.

This substitution pattern is crucial as it extends the π -conjugated system, directly influencing the molecule's electronic and photophysical properties.

Caption: Molecular structure of **3-phenyl-9H-carbazole**.

The key physicochemical properties of **3-phenyl-9H-carbazole** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	3-phenyl-9H-carbazole	[4]
CAS Number	103012-26-6	[4][5]
Molecular Formula	C ₁₈ H ₁₃ N	[4][5]
Molar Mass	243.3 g/mol	[4][5]
Melting Point	222.8 - 224.1 °C	[5]
Boiling Point (Predicted)	474.3 ± 14.0 °C	[5]
Density (Predicted)	1.208 ± 0.06 g/cm ³	[5]

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of **3-phenyl-9H-carbazole** is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The primary causality for its selection here is the direct and high-yield formation of a C-C bond between an aryl halide (3-bromo-9H-carbazole) and an aryl boronic acid (phenylboronic acid).[6][7]

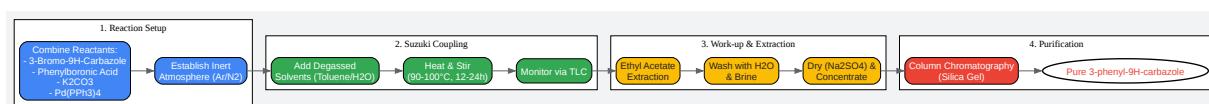
Experimental Protocol

This protocol is a self-validating system, concluding with purification and characterization steps to ensure the integrity of the final product.

Step 1: Reagent Preparation and Inert Atmosphere

- To a dry 100 mL Schlenk flask, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K_2CO_3) (3.0 eq) as the base.
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 eq).
- Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfill with an inert gas (Argon or Nitrogen). Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.

Step 2: Solvent Addition and Reaction


- Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio), via syringe.
- Stir the reaction mixture vigorously and heat to 90-100 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromo-9H-carbazole) is consumed (typically 12-24 hours).

Step 3: Work-up and Extraction

- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine. Causality: The water wash removes the inorganic base (K_2CO_3) and other water-soluble byproducts, while the brine wash helps to break any emulsions and further dry the organic layer.
- Dry the collected organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

- Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield **3-phenyl-9H-carbazole** as a solid.

[Click to download full resolution via product page](#)

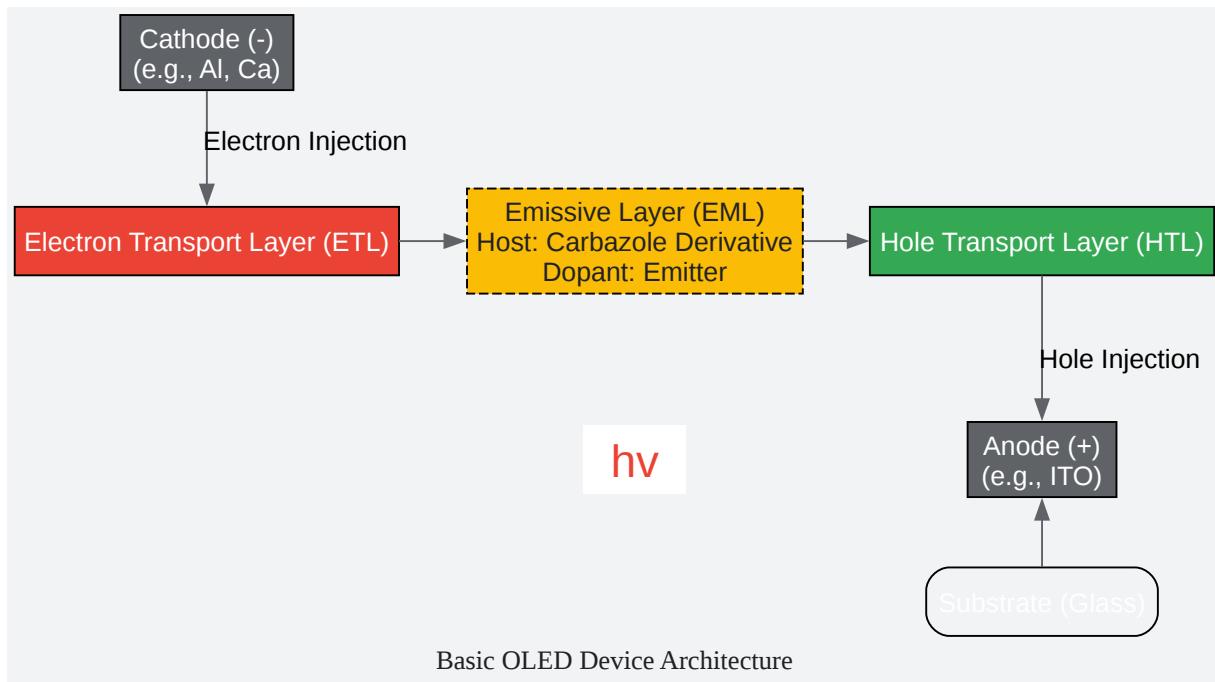
Caption: Workflow for the synthesis of **3-phenyl-9H-carbazole**.

Spectroscopic and Photophysical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the molecular structure and assess purity.

- UV-Visible (UV-Vis) Absorption: In solution, **3-phenyl-9H-carbazole** exhibits strong absorption bands in the UV region. These absorptions are primarily attributed to spin-allowed $\pi-\pi^*$ electronic transitions within the extended conjugated system of the carbazole and phenyl rings.[8][9][10][11] A typical spectrum would show absorption bands between 260 nm and 410 nm.[8][9]
- Photoluminescence (PL) Spectroscopy: When excited with UV light, **3-phenyl-9H-carbazole** and its derivatives exhibit fluorescence. The emission spectrum is a key indicator of its potential for use in optoelectronic devices. For instance, a derivative, 2-nitro-**3-phenyl-9H-carbazole**, shows a dominant blue-violet emission peak around 400 nm when excited at 350 nm.[8] The emission properties are highly dependent on the solvent and substitution pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides a definitive fingerprint of the molecule. The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm), with distinct multiplets corresponding to the protons on the carbazole and phenyl rings. The N-H proton often appears as a broad singlet at a lower field.[8]
- ^{13}C NMR: Complements the ^1H NMR data, showing distinct resonances for each unique carbon atom in the aromatic framework, confirming the overall structure.[12]


Core Applications in Research and Development

The unique properties of **3-phenyl-9H-carbazole** make it a valuable platform for innovation in several high-technology and scientific fields.

A. Organic Electronics: A Building Block for OLEDs

The most prominent application of carbazole derivatives, including **3-phenyl-9H-carbazole**, is in the field of organic electronics.[3][13] Carbazoles are renowned for their excellent hole-transporting capabilities and high thermal stability, which are critical for the longevity and efficiency of Organic Light-Emitting Diodes (OLEDs).[1][3]

3-phenyl-9H-carbazole serves as a crucial intermediate or building block for more complex host materials in phosphorescent OLEDs (PhOLEDs).[14] These host materials form the emissive layer matrix, facilitating the efficient transfer of energy to guest emitter molecules, which leads to light emission. The phenyl group allows for further functionalization to fine-tune the material's energy levels (HOMO/LUMO) and improve device performance.[3]

[Click to download full resolution via product page](#)

Caption: Role of carbazole derivatives in an OLED emissive layer.

B. Medicinal Chemistry and Drug Development

The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[2][15]} Derivatives of **3-phenyl-9H-carbazole** have been investigated for a range of biological activities. While the parent compound is more of a synthetic intermediate, its derivatives have shown promise. For example, various N-substituted and P-functionalized phenyl-carbazoles have been synthesized and evaluated for cytotoxic effects against cancer cell lines and for neuroprotective properties.^{[2][16]} The core structure serves as a rigid anchor for presenting functional groups to biological targets in a well-defined spatial orientation.

Safety and Handling

As with any chemical reagent, proper handling of **3-phenyl-9H-carbazole** is essential.

- GHS Hazards: The compound is classified with warnings for causing skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]
- Recommended Precautions:
 - Work in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-phenyl-9H-carbazole is more than just a chemical compound; it is an enabling molecule at the interface of materials science and pharmacology. Its robust aromatic structure provides a stable and electronically active core, while its straightforward synthesis via modern coupling techniques makes it readily accessible. Its primary role as a foundational element in the design of high-performance materials for OLEDs underscores its importance in the advancement of display and lighting technologies. Concurrently, its scaffold continues to inspire the development of new therapeutic agents. This guide provides the core technical knowledge required for researchers and developers to effectively synthesize, characterize, and apply this versatile and high-value chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbino.com [nbino.com]
- 4. 3-Phenyl-9H-carbazole | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-phenyl-9H-carbazole | CAS#:103012-26-6 | Chemsoc [chemsoc.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nbino.com [nbino.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-phenyl-9H-carbazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2913409#3-phenyl-9h-carbazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com